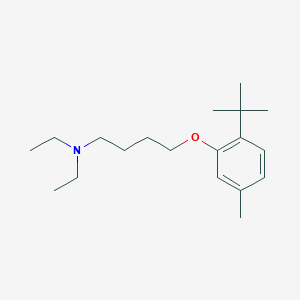![molecular formula C17H16N2O B5204947 N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)
N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide, also known as CMDB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a fluorescent probe, as well as its potential as a therapeutic agent for certain diseases. In
Aplicaciones Científicas De Investigación
N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures. It has been shown to have high selectivity and sensitivity for certain targets, making it a valuable tool for studying biological processes. Additionally, N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide has been studied for its potential use as a therapeutic agent for certain diseases, including cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide is not fully understood, but it is believed to interact with specific targets within cells, leading to changes in cellular signaling pathways. This interaction may lead to changes in gene expression, protein synthesis, and other cellular processes.
Biochemical and Physiological Effects:
N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. As a fluorescent probe, it has been used to visualize cellular structures and monitor changes in cellular signaling pathways. As a potential therapeutic agent, it has been shown to have anti-cancer and anti-inflammatory effects, as well as the ability to inhibit the formation of amyloid-beta plaques in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide is its high selectivity and sensitivity for certain targets, making it a valuable tool for studying biological processes. Additionally, its potential use as a therapeutic agent for certain diseases makes it a promising compound for further research. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are numerous future directions for research on N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide, including further exploration of its potential therapeutic applications, as well as its use as a fluorescent probe for imaging cellular structures. Additionally, further studies are needed to fully understand its mechanism of action and to determine any potential side effects or limitations to its use. Overall, N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide is a promising compound that has the potential to make significant contributions to scientific research in a variety of fields.
Métodos De Síntesis
The synthesis of N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide involves the reaction of 4-(cyanomethyl)benzonitrile and 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound. This synthesis method has been well-established and has been used in numerous studies.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-12-3-8-16(13(2)11-12)17(20)19-15-6-4-14(5-7-15)9-10-18/h3-8,11H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYJJXKBMPKTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)
![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)

![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)

![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)

